Azaguanosine
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Overview
Description
Azaguanosine, also known as 8-Azaguanosine, is a compound with the molecular formula C9H12N6O5 and a molecular weight of 284.232 g/mol . This compound is a derivative of guanosine and is characterized by its unique triazolopyrimidine structure.
Scientific Research Applications
Azaguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azaguanosine involves multiple steps. One common method includes the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, leading to the formation of an aminosugar. This intermediate undergoes further reactions, including treatment with methyl orthoformate and alkoxide, followed by Hofmann rearrangement and basic hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Azaguanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted analogs.
Mechanism of Action
The mechanism of action of Azaguanosine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Acadesine (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside): Similar in structure and known for its role as an AMP-activated protein kinase activator.
2-Thioadenosine: Another compound with a similar ribofuranosyl structure, used as an intermediate in pharmaceutical synthesis.
Uniqueness
Azaguanosine is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
2133-80-4 |
---|---|
Molecular Formula |
C9H12N6O5 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N6O5/c10-9-11-6-3(7(19)12-9)13-14-15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H3,10,11,12,19)/t2-,4-,5-,8-/m1/s1 |
InChI Key |
QOVIBFFZCVPCEI-UMMCILCDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |
SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |
2133-80-4 | |
sequence |
N |
Synonyms |
azaguanosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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